molecular formula C22H35N5O4 B565184 N6-Lauroil Cordicepina CAS No. 77378-06-4

N6-Lauroil Cordicepina

Número de catálogo: B565184
Número CAS: 77378-06-4
Peso molecular: 433.5 g/mol
Clave InChI: SMLBNGQUSUEUEO-GSHUGGBRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N6-Lauroyl Cordycepin: is a derivative of cordycepin, which is a natural compound found in the fungus Cordyceps militaris. This compound is known for its potential therapeutic properties, including antitumor, antiviral, and immunomodulatory effects. N6-Lauroyl Cordycepin is specifically modified at the N6 position with a lauroyl group, enhancing its biological activity and stability.

Aplicaciones Científicas De Investigación

N6-Lauroyl Cordycepin has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

The primary target of N6-Lauroyl Cordycepin is adenosine deaminase . Adenosine deaminase is an enzyme involved in purine metabolism, and its inhibition can lead to increased levels of adenosine and deoxyadenosine, which in turn can have various effects on cellular processes .

Mode of Action

N6-Lauroyl Cordycepin interacts with its target by inhibiting the activity of adenosine deaminase . This inhibition leads to an increase in the levels of adenosine and deoxyadenosine in the cell . Furthermore, cordycepin associates with adenosine receptors to activate the cAMP-PKA-StAR pathway and steroidogenesis in mouse Leydig cells .

Biochemical Pathways

The predominant hypothesis suggests that cordycepin undergoes a biochemical transformation into cordycepin triphosphate (COR-tp) via a phosphorylation pathway . Due to the structural similarity between COR-tp and Adenosine Triphosphate (ATP), the former is frequently misrecognized as ATP, resulting in its incorporation into various biochemical pathways .

Pharmacokinetics

Understanding the pharmacokinetics of cordycepin is crucial for optimizing its clinical efficacy. The absorption, distribution, metabolism, and excretion (ADME) characteristics of cordycepin directly influence its bioavailability and therapeutic levels, impacting its effectiveness in clinical settings .

Result of Action

The molecular and cellular effects of N6-Lauroyl Cordycepin’s action are diverse. It has been shown to inhibit tumour growth by impeding biosynthesis, inducing apoptosis or autophagy, regulating the cell cycle, and curtailing tumour invasion and metastasis . Additionally, it modulates the immune response within the tumour microenvironment .

Safety and Hazards

This involves understanding the safety measures needed to handle the compound and the potential hazards it may pose. Material Safety Data Sheets (MSDS) are often referred to for this information .

Direcciones Futuras

This involves understanding the current state of research involving the compound and identifying potential future research directions .

Análisis Bioquímico

Biochemical Properties

N6-Lauroyl Cordycepin is an adenosine deaminase inhibitor . It interacts with various enzymes, proteins, and other biomolecules, affecting their function and activity. For instance, it has been found to inhibit the biosynthesis of nucleic acids in cells . This interaction with nucleic acid metabolism can have profound effects on cellular processes.

Cellular Effects

N6-Lauroyl Cordycepin has been found to have significant effects on various types of cells and cellular processes. It directly inhibits tumors not only by impeding biosynthesis, inducing apoptosis or autophagy, regulating the cell cycle, and curtailing tumor invasion and metastasis but also modulates the immune response within the tumor microenvironment . It also consistently represses cell migration and cellular inflammation .

Molecular Mechanism

The molecular mechanism of action of N6-Lauroyl Cordycepin involves its interaction with various biomolecules. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to down-regulate the expression of Bcl-2 protein and up-regulate the expression of p53, Bax, Caspase-3, and Caspase-9 proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N6-Lauroyl Cordycepin change over time. It has been found to have a median inhibitory concentration (IC 50) of 135 µM, indicating its potent inhibitory effects on cell survival and proliferation

Dosage Effects in Animal Models

In animal models, the effects of N6-Lauroyl Cordycepin vary with different dosages. For instance, it has been found to exhibit up to 3-fold antibacterial effect against Helicobacter pylori in vivo

Metabolic Pathways

N6-Lauroyl Cordycepin is involved in various metabolic pathways. It has been found to function as an agonist of the AMPK pathway, inhibiting the expression of key enzyme genes in the gluconeogenesis pathway . This interaction with metabolic pathways can have significant effects on metabolic flux or metabolite levels.

Transport and Distribution

N6-Lauroyl Cordycepin is transported and distributed within cells and tissues. The absorption, distribution, metabolism, and excretion (ADME) characteristics of cordycepin directly influence its bioavailability and therapeutic levels

Subcellular Localization

It is speculated that most m 6 A regulatory proteins, including N6-Lauroyl Cordycepin, are located in the nucleus

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

    Starting Material: The synthesis of N6-Lauroyl Cordycepin typically begins with cordycepin, which can be derived from adenosine.

    Protection of Hydroxyl Groups: The hydroxyl groups of cordycepin are protected using triphenylmethyl chloride in the presence of a base such as pyridine.

    Lauroylation: The protected cordycepin is then reacted with lauroyl chloride in the presence of a base like triethylamine to introduce the lauroyl group at the N6 position.

    Deprotection: The final step involves the removal of the protecting groups using an acid such as trifluoroacetic acid to yield N6-Lauroyl Cordycepin.

Industrial Production Methods: Industrial production of N6-Lauroyl Cordycepin involves optimizing the above synthetic route for large-scale synthesis. This includes using efficient purification techniques such as column chromatography and recrystallization to obtain high-purity product .

Análisis De Reacciones Químicas

Types of Reactions:

    Oxidation: N6-Lauroyl Cordycepin can undergo oxidation reactions, particularly at the hydroxyl groups.

    Reduction: Reduction reactions can occur at the lauroyl group, potentially converting it to a hydroxyl group.

    Substitution: The lauroyl group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Acyl chlorides in the presence of a base like triethylamine are used for substitution reactions.

Major Products:

Comparación Con Compuestos Similares

    Cordycepin: The parent compound, known for its antitumor and antiviral properties.

    N6-(2-Hydroxyethyl)-Adenosine: Another derivative with similar biological activities.

    Adenosine: A naturally occurring nucleoside with various physiological roles.

Uniqueness of N6-Lauroyl Cordycepin: N6-Lauroyl Cordycepin is unique due to its enhanced stability and biological activity compared to cordycepin. The lauroyl group at the N6 position increases its lipophilicity, allowing better cellular uptake and prolonged activity .

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway for 9-[(2xi)-3-Deoxy-beta-D-glycero-pentofuranosyl]-N-dodecanoyl-9H-purin-6-amine involves the protection of the 9H-purin-6-amine moiety, followed by the coupling of the protected 9H-purin-6-amine with the dodecanoyl chain and the deoxy sugar. The protecting groups are then removed to yield the final product.", "Starting Materials": [ "9H-purin-6-amine", "Dodecanoic acid", "N,N'-Dicyclohexylcarbodiimide (DCC)", "N-Hydroxysuccinimide (NHS)", "2,3,5-Tri-O-benzoyl-D-arabinofuranose", "Trifluoroacetic acid (TFA)", "Triethylamine (TEA)", "Dimethylformamide (DMF)", "Methanol (MeOH)", "Dichloromethane (DCM)" ], "Reaction": [ "Protection of 9H-purin-6-amine with TBDMS chloride in DMF with TEA as base", "Coupling of TBDMS-protected 9H-purin-6-amine with dodecanoic acid using DCC and NHS in DCM", "Deprotection of TBDMS group using TFA in DCM", "Protection of 2,3,5-tri-O-benzoyl-D-arabinofuranose with TBDMS chloride in DMF with TEA as base", "Coupling of TBDMS-protected 2,3,5-tri-O-benzoyl-D-arabinofuranose with the amine group of the dodecanoyl-9H-purin-6-amine using DCC and NHS in DCM", "Deprotection of TBDMS group using TFA in DCM", "Removal of the dodecanoyl-protecting group using methanolic ammonia" ] }

Número CAS

77378-06-4

Fórmula molecular

C22H35N5O4

Peso molecular

433.5 g/mol

Nombre IUPAC

N-[9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]dodecanamide

InChI

InChI=1S/C22H35N5O4/c1-2-3-4-5-6-7-8-9-10-11-18(30)26-20-19-21(24-14-23-20)27(15-25-19)22-17(29)12-16(13-28)31-22/h14-17,22,28-29H,2-13H2,1H3,(H,23,24,26,30)/t16-,17+,22+/m0/s1

Clave InChI

SMLBNGQUSUEUEO-GSHUGGBRSA-N

SMILES isomérico

CCCCCCCCCCCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H](C[C@H](O3)CO)O

SMILES

CCCCCCCCCCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(CC(O3)CO)O

SMILES canónico

CCCCCCCCCCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(CC(O3)CO)O

Sinónimos

3’-Deoxy-N-(1-oxododecyl)adenosine; 

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.